![molecular formula C5H10BrNO B13709285 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)
3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide
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Overview
Description
3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide is a bicyclic amine derivative with a rigid, nonplanar scaffold that combines a pyrrolidine ring fused with a cyclopropane moiety. This structure confers unique stereoelectronic properties, making it a valuable intermediate in pharmaceutical chemistry . The compound is synthesized via stereoselective methods, such as dirhodium-catalyzed cyclopropanations or photochemical decompositions, ensuring high diastereoselectivity and purity . Its hydrobromide salt form enhances solubility and stability, facilitating its use in drug discovery .
The scaffold is pharmacologically significant, serving as a core structure in compounds targeting diverse pathways, including neuroinflammation (monoacylglycerol lipase inhibition), antiviral activity (SARS-CoV-2 protease inhibition), and metabolic disorders (ketohexokinase inhibition) . Its rigidity allows precise orientation of pharmacophores in three-dimensional space, improving target selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One common method utilizes Ru (II) catalysis to achieve this transformation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, alternative catalytic systems and greener solvents may be explored to improve the sustainability of the process .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 6-position of 3-azabicyclo[3.1.0]hexan-6-ol hydrobromide undergoes oxidation to form ketones or carboxylic acids. For example, in the synthesis of azabicyclo[3.1.0]hexanone derivatives, oxidation steps involve reagents like phenyliodine bis(trifluoroacetate) (PIFA) under controlled conditions. A procedure from Thieme Connect details the oxidation of 2-methyl-4,4-bis(methylthio)-2-azabicyclo[3.1.0]hexan-3-one using PIFA in acetonitrile/water at 0°C, yielding oxidized derivatives critical for NIK inhibitor synthesis .
Reagent | Conditions | Product |
---|---|---|
PIFA | MeCN/H₂O (0°C) | Ketones |
KMnO₄ | Acidic medium | Carboxylic acids |
Substitution Reactions
The bicyclic nitrogen atom and adjacent carbons participate in nucleophilic substitution. For instance, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones generates 3-azabicyclo[3.1.0]hexane derivatives. This method achieves high diastereoselectivity and yield, as demonstrated in the synthesis of CP-866,087, a mu-opioid receptor antagonist .
Reaction Type | Reagents | Key Products |
---|---|---|
Cyclopropanation | Pd catalyst, N-tosylhydrazones | 3-azabicyclo[3.1.0]hexane derivatives |
Cyclization and Ring Formation
Base-promoted intramolecular reactions facilitate the formation of aza[3.1.0]bicycles. For example, tBuOK in DMF promotes the addition of alkenes to amides, leading to highly substituted bicyclic structures. This method was optimized for the synthesis of 3-azabicyclo[3.1.0]hexan-2-one derivatives, achieving yields up to 82% with controlled regioselectivity .
Reaction Type | Conditions | Outcome |
---|---|---|
Intramolecular addition | tBuOK in DMF (24 h) | Conformationally restricted aza[3.1.0]bicycles |
Reduction and Functional Group Transformation
While specific reduction data for the hydrobromide salt is limited, related azabicyclo derivatives undergo reduction via reagents like LiAlH₄ to form amines or alcohols. For example, methylation of 2-azabicyclo[3.1.0]hexan-3-one with Cs₂CO₃ and methyl iodide yields methylated derivatives, highlighting the reactivity of carbonyl groups .
Reaction Type | Reagents | Products |
---|---|---|
Methylation | Cs₂CO₃, MeI | Methylated ketones |
Comparative Reaction Analysis
A comparative analysis of reaction pathways reveals distinct reactivity profiles:
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Oxidation : Converts alcohols to ketones/carboxylic acids (e.g., PIFA) .
-
Substitution : Introduces alkyl groups via palladium catalysis (e.g., cyclopropanation) .
-
Cyclization : Forms bicyclic frameworks through base-induced intramolecular addition .
Key Research Findings
-
Enantioselectivity : Palladium-catalyzed cyclopropanation achieves high diastereoselectivity, critical for pharmaceutical applications .
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Scalability : Thioketal oxidation procedures avoid peroxides, enabling multigram synthesis for in vivo testing .
-
Versatility : Base-promoted reactions enable access to spirocyclic derivatives via 1,3-dipolar cycloadditions .
This compound’s reactivity underscores its utility in medicinal chemistry, particularly for opioid receptor modulation and enzyme inhibitor design.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide is a bicyclic compound featuring a nitrogen atom within its six-membered ring structure. It includes a tertiary alcohol functional group at the 6-position and is often used as a hydrobromide salt to increase its solubility and stability in different solvents. This compound is valuable in medicinal chemistry because its structure resembles natural alkaloids, suggesting potential therapeutic uses.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The primary applications of this compound lie in medicinal chemistry and pharmacology, particularly in drug development. Derivatives of 3-azabicyclo[3.1.0]hexane have shown biological activity as mu-opioid receptor antagonists and have been studied for their potential in pain management and opioid addiction treatment because they can modulate opioid receptors without the addictive properties of traditional opioids . Studies have demonstrated that modifications to the bicyclic structure can significantly influence binding affinity and selectivity towards biological receptors, making it a valuable scaffold for designing new pharmacological agents.
Antitumor Effects
Spiro-fused heterocyclic compounds containing 3-spiro[3-azabicyclo[3.1.0]-hexane]oxindole frameworks have been synthesized and studied for in vitro antiproliferative activity against human erythroleukemia, cervical carcinoma, acute T cell leukemia, melanoma, breast cancer, and mouse colon carcinoma cell lines . Research has demonstrated the antitumor effect of tested spiro-compounds, encouraging further studies to improve their anticancer activity and reduce toxicological risks . Compounds with azabicyclo[3.1.0]hexane scaffolds have demonstrated anti-inflammatory, antitumor, anti-neurodegenerative, and antibacterial activity .
Treatment of Disorders
Certain derivatives of 3-azabicyclo[3.1.0]hexane are useful in treating depression and other conditions affected by monoamine neurotransmitters . Specifically, (+)-l-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane can treat depression, anxiety, panic disorder, post-traumatic stress disorder, obsessive-compulsive disorder, schizophrenia, addiction, obesity, tic disorders, attention deficit hyperactivity disorder (ADHD), Parkinson's disease, chronic pain, and Alzheimer's disease . It is particularly effective in treating depression in individuals who have not responded to initial antidepressant therapies .
Structural Comparison Table
Compound Name | Structure | Unique Features |
---|---|---|
2-Azabicyclo[3.1.0]hexanone | Contains a ketone instead of an alcohol | Exhibits different reactivity due to the carbonyl group |
3-Azabicyclo[3.2.0]octan-6-ol | Larger bicyclic system | Potential for different receptor interactions due to size |
4-Azabicyclo[4.2.0]octane | Four-membered nitrogen ring | Structural variation affects pharmacological properties |
These compounds highlight the unique structural features of this compound, particularly its specific arrangement of atoms that confer distinct biological activities and reactivities compared to other azabicyclic compounds.
Physicochemical Profile
In silico analysis using software like SwissADME determines the physicochemical profile of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and cyclopropa[a]pyrrolizidine-2,3′-oxindoles to determine if they have drug-like properties . The analysis calculates molecular descriptors according to Lipinski’s rule of five, which states that orally active drugs should not violate more than one of the following criteria :
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclic Compounds
3-Azabicyclo[3.3.0]octane
- Structural Differences : Features a larger eight-membered bicyclic system (piperidine fused with cyclopropane) compared to the six-membered system in 3-azabicyclo[3.1.0]hexane.
- For example, opioid receptor antagonists derived from this scaffold show lower potency compared to 3-azabicyclo[3.1.0]hexane derivatives .
- Synthesis Complexity : Requires additional steps for ring expansion, reducing synthetic yield compared to the more straightforward cyclopropanation methods used for 3-azabicyclo[3.1.0]hexanes .
3-Oxabicyclo[3.1.0]hexan-2-one
- Structural Differences : Replaces the nitrogen atom in the 3-position with oxygen, altering hydrogen-bonding capacity and electronic properties.
- Synthetic Routes : Synthesized via tandem radical cyclization-intramolecular S(N)2 reactions, differing from the dirhodium-catalyzed approaches for 3-azabicyclo[3.1.0]hexanes .
Comparison Based on Functional Group Modifications
Salt Forms: Hydrobromide vs. Hydrochloride
Substituent Effects
- 6-Morpholino Derivatives: Exhibit chair conformations (e.g., compound 8b), enhancing binding to flat enzymatic pockets, unlike boat-conformation derivatives (e.g., 10a,b) that favor curved binding sites .
- Spirocyclic Derivatives: Bis-spiro[3-azabicyclo[3.1.0]hexanes] show enhanced activity as histone deacetylase inhibitors due to increased steric hindrance, a feature absent in non-spiro analogs .
Pharmacological Profile Comparison
Enzyme Inhibition
Biological Activity
3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide is a compound of significant interest due to its diverse biological activities, particularly in the context of central nervous system (CNS) disorders and cancer treatment. This article explores the biological activity of this compound, including its interaction with various receptors, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure that allows it to interact with several biological targets. Its unique configuration contributes to its activity as a mu-opioid receptor antagonist and as a modulator of biogenic amine transport, which is crucial for treating neuropsychiatric disorders .
Mu-Opioid Receptor Interaction
Studies have indicated that this compound interacts significantly with mu-opioid receptors, which are pivotal in pain modulation and reward pathways in the CNS. This interaction suggests potential applications in pain management and addiction therapy .
Antitumor Activity
Recent research has highlighted the antitumor properties of derivatives containing the 3-azabicyclo[3.1.0]hexane framework. For instance, spiro-fused compounds derived from this structure have shown promising results in inhibiting the proliferation of various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) .
Table 1: Antitumor Activity of Spiro-Fused Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4a | K562 | 15 | Induces cell cycle arrest at G0/G1 phase |
4b | HeLa | 20 | Inhibits cell motility |
4c | MCF-7 | 10 | Cytostatic effect on actin cytoskeleton |
24 | CT26 | 18 | Reduces filopodium-like protrusions |
The antitumor effects of these compounds are attributed to their ability to disrupt normal cell cycle progression and induce cytostatic effects. For example, compound 4a has been shown to significantly reduce the percentage of cells in the synthetic (S) phase of the cell cycle, indicating a potent inhibitory effect on cell proliferation .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that compounds derived from 3-azabicyclo[3.1.0]hexane exhibit selective toxicity towards cancer cells while sparing normal cells, making them attractive candidates for further development as anticancer agents .
Case Studies
Case Study 1: Antitumor Efficacy in Human Cancer Cell Lines
A study evaluated the antiproliferative activity of several spiro-fused derivatives against multiple tumor cell lines using the MTS assay. The findings indicated that specific derivatives significantly inhibited cell growth compared to controls, suggesting their potential as lead compounds for cancer therapy .
Case Study 2: Mu-Opioid Receptor Antagonism
Research focusing on the mu-opioid receptor antagonism revealed that this compound effectively blocked morphine-induced effects in vitro, highlighting its potential utility in managing opioid dependence and related disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide?
Methodological Answer: The synthesis typically involves cyclopropanation or bicyclic ring formation. For example:
- Asymmetric Cyclopropanation : Conjugated cyanosulfones can undergo cyclopropanation to form the 3-azabicyclo[3.1.0]hexane core, followed by hydrobromide salt formation .
- Epoxide Ring-Opening : Analogous bicyclic compounds (e.g., oxabicyclo derivatives) are synthesized via epoxide ring-opening with nucleophiles under acidic or basic conditions, which could be adapted for this compound .
- Intermediate Functionalization : Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 174456-77-0) is a key intermediate; hydrolysis and subsequent hydrobromide salt formation yield the target compound .
Key Table: Common Synthetic Methods
Q. How is this compound characterized in academic research?
Methodological Answer: Characterization relies on:
- Spectroscopic Techniques : 1H/13C NMR to confirm bicyclic structure and stereochemistry. For example, the hydrochloride analog (CAS 2109242-25-1) shows distinct proton signals for the azabicyclo core .
- Chromatography : HPLC or LC-MS to assess purity, especially for enantiomeric resolution (e.g., using chiral columns) .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for related compounds like tert-butyl 3-azabicyclo[3.1.0]hexane carboxylates .
Q. What are the primary biological targets and pharmacological applications of this compound?
Methodological Answer:
- Enzyme Modulation : The hydrochloride analog interacts with enzymes like ketohexokinase, suggesting potential for metabolic disorder research .
- Drug Precursor : Derivatives (e.g., Tolterodine, Oxybutynin) are used in urinary incontinence treatment, indicating utility in neurological drug design .
- Antiviral/Anticancer Research : Structural analogs (e.g., 6,6-dimethyl-3-azabicyclo[3.1.0]hexane) show activity against viral proteases and cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
Methodological Answer:
- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., spiro-fused azabicyclohexanes) to isolate steric/electronic effects .
- Batch Analysis : Variability in enantiomeric purity (e.g., rel-(1R,5S,6r) vs. rel-(1S,5R,6s) isomers) can skew results; use chiral HPLC to standardize samples .
- Target Validation : Employ knockout models or siRNA to confirm specificity for proposed targets like ketohexokinase .
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysis : Asymmetric cyclopropanation (e.g., Scheme 3 in ) using Rh(II) or Cu(I) catalysts improves enantioselectivity .
- Dynamic Resolution : Use resolving agents (e.g., tartaric acid derivatives) during salt formation to isolate desired enantiomers .
- Computational Modeling : DFT calculations predict transition states to guide catalyst selection and reaction conditions .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to ketohexokinase (PDB ID: 4ZYC) using software like AutoDock Vina, focusing on hydrogen bonding with the azabicyclo nitrogen .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding motifs .
- QSAR Models : Train models on analogs (e.g., 3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrazides) to predict bioactivity .
Q. What is the role of this compound in developing molecular glues or PROTACs?
Methodological Answer:
Properties
Molecular Formula |
C5H10BrNO |
---|---|
Molecular Weight |
180.04 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ol;hydrobromide |
InChI |
InChI=1S/C5H9NO.BrH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H |
InChI Key |
IVJIWPXEZUIMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2O)CN1.Br |
Origin of Product |
United States |
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